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molecular formula C15H10ClNO B8386082 2-Chloro-4,5-diphenyloxazole

2-Chloro-4,5-diphenyloxazole

Cat. No. B8386082
M. Wt: 255.70 g/mol
InChI Key: PAVIHTWMLRILFC-UHFFFAOYSA-N
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Patent
US06090834

Procedure details

2-Chloro-4,5-diphenyl-oxazole from Step 2 (1.53 g, 6 mmol) was added to chlorosulfonic acid cooled to 0° C. (20 mL), and the stirred solution was warmed to room temperature for 1.0 hour. The mixture was added dropwise to ice and dichloromethane (50 mL) with stirring. The resultant layers were separated, and the organic layer was washed once with water and added to a 0° C. stirred solution of ammonium hydroxide (10 mL). The mixture was stirred for 1.0 hour and extracted with dichloromethane (3×50 mL). The combined organic layers were washed with 1 N HCl followed by brine and water, dried over MgSO4 and concentrated. Recrystallization from ethyl acetate/hexanes gave a white solid (1.5 g, 75%): mp 158-159° C. 1H NMR (acetone-d6) 300 MHz δ 7.98 (d, J=8.7 Hz, 2H) 7.78 (d, J=8.7 Hz, 2H) 7.64-7.70 (m, 2H) 7.42-7.5 (m, 3H) 6.72 (bs, 2H). Anal. Calc'd. for C15H11N2O3SCl: C, 53.82; H, 3.31; N, 8.37. Found: C, 53.92; H, 3.32; N, 8.33.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:3][C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:6]=1.ClS(O)(=O)=[O:21]>ClCCl>[C:7]1([C:5]2[NH:6][C:2](=[O:21])[O:3][C:4]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC=1OC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution was warmed to room temperature for 1.0 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
WASH
Type
WASH
Details
the organic layer was washed once with water
ADDITION
Type
ADDITION
Details
added to a 0° C.
STIRRING
Type
STIRRING
Details
stirred solution of ammonium hydroxide (10 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.0 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC(OC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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